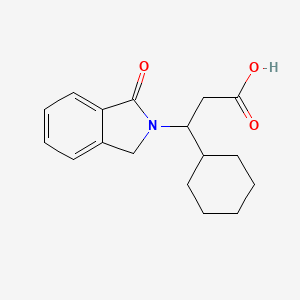

3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Beschreibung

3-Cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a cyclohexyl group and a 1-oxo-isoindoline moiety.

Eigenschaften

IUPAC Name |

3-cyclohexyl-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-13-8-4-5-9-14(13)17(18)21/h4-5,8-9,12,15H,1-3,6-7,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRLDJZOBGSADS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexyl bromide with a suitable isoindolinone precursor under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C17H21NO3

Molecular Weight: 287.36 g/mol

CAS Number: 866137-08-8

The compound features a cyclohexyl group and an isoindolinone moiety, which contribute to its unique properties and reactivity.

Chemistry

3-Cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various reaction pathways, including coupling reactions and functionalization processes.

Biology

In biological research, the compound has been investigated for its enzyme inhibition and receptor binding activities. Specifically, it targets the ubiquitin E3 ligase cereblon , influencing several biochemical pathways related to immune response regulation and cell differentiation. The degradation of transcription factors such as IKZF1 and IKZF3 by this compound can alter immune cell functions, potentially leading to therapeutic effects in conditions like multiple myeloma .

Medicine

The therapeutic potential of this compound is being explored in treating various diseases due to its structural properties. Its ability to modulate immune responses makes it a candidate for developing treatments for cancer and autoimmune disorders. Research indicates that compounds with similar structures exhibit anticancer activities, suggesting that 3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid may share these properties .

Industry

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows for the creation of specialized polymers and other materials that require specific properties such as flexibility or resistance to degradation.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of isoindolinone compounds exhibit significant anticancer activity against various cancer cell lines. The specific actions of these compounds include inducing apoptosis in cancer cells and inhibiting tumor growth through targeted pathways .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 7.52 |

| Compound B | MCF7 | 5.10 |

This case illustrates the potential of 3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid as a lead compound in anticancer drug development.

Case Study 2: Enzyme Inhibition

Research has shown that similar compounds can inhibit enzymes critical for metabolic pathways involved in cancer progression. For instance, enzyme inhibition studies revealed that certain derivatives had IC50 values significantly lower than existing treatments, indicating higher potency .

Wirkmechanismus

The mechanism of action of 3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

*Calculated based on molecular formula.

Key Observations :

- Cyclohexyl vs. Aromatic Groups : The cyclohexyl group introduces steric bulk and hydrophobicity compared to aromatic (e.g., phenyl, thienyl) or polar (e.g., hydroxyphenyl) substituents. This may enhance membrane permeability but reduce water solubility .

Physicochemical Properties

*Estimated using analogous structures or computational tools.

Key Trends :

- The cyclohexyl analog is predicted to have higher logP than hydroxyphenyl or thienyl analogs due to its nonpolar substituent, suggesting greater lipophilicity.

Antimicrobial Activity

- Chlorinated phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective activity against E. coli and S. aureus . The cyclohexyl analog’s non-aromatic structure may reduce antimicrobial potency but improve selectivity for non-bacterial targets.

Anti-Inflammatory and Analgesic Activity

- Isoindol-2-yl propanoic acid derivatives, such as Isindone (2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid), are marketed as anti-inflammatory drugs (e.g., Flosin, Reumofene) . The cyclohexyl group may modulate cyclooxygenase (COX) inhibition efficiency by altering steric interactions.

Metabolic Stability

- Methyl and halogenated analogs (e.g., 3-(4-methylphenyl)- or 3-(3-chlorophenyl)- derivatives) show increased metabolic stability due to reduced oxidative metabolism . The cyclohexyl group may further enhance stability by resisting cytochrome P450-mediated degradation.

Biologische Aktivität

3-Cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a complex organic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : 3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

- Molecular Formula : C17H21NO3

- Molecular Weight : 287.36 g/mol

- CAS Number : 866137-08-8

The primary biological target of 3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is the ubiquitin E3 ligase cereblon . This compound functions as a ligand for cereblon, inducing the degradation of specific transcription factors, notably IKZF1 and IKZF3 , which play crucial roles in immune response regulation and cell differentiation.

Biochemical Pathways Affected

The degradation of IKZF1 and IKZF3 by this compound influences several biochemical pathways:

- Immune Cell Function : Alterations in the activity of immune cells can lead to therapeutic effects in conditions such as multiple myeloma.

- Apoptosis Regulation : The compound's action may modulate apoptotic pathways, potentially enhancing the effectiveness of cancer therapies.

Biological Activity

Research indicates that 3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exhibits several biological activities:

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. This includes potential inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression.

Case Studies and Research Findings

-

Multiple Myeloma Treatment :

- A study demonstrated that compounds targeting cereblon can induce apoptosis in multiple myeloma cells by promoting the degradation of IKZF proteins. This suggests a promising avenue for developing new treatments for this malignancy.

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

Synthesis and Industrial Applications

The synthesis of 3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes:

- Reaction of cyclohexyl bromide with an isoindolinone precursor.

- Use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction.

In industrial settings, these synthetic routes are optimized for higher yields and cost-effectiveness using continuous flow reactors and automated systems .

Q & A

Q. Q1. What safety protocols are recommended for handling 3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Avoid release into drainage systems to prevent environmental contamination .

- First Aid: In case of skin contact, wash thoroughly with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. Q2. What synthetic strategies are employed to prepare this compound, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes:

- Purification:

Q. Q3. Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₈H₂₃NO₄ requires m/z 317.1623 [M+H]⁺) .

Advanced Research Questions

Q. Q4. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal Growth: Use slow evaporation of a saturated acetonitrile solution at 4°C to obtain diffraction-quality crystals.

- Data Collection: Employ a Bruker D8 Venture diffractor (Mo Kα radiation, λ = 0.71073 Å) at 296 K.

- Analysis: Refine structures using SHELXL-97, focusing on bond angles (e.g., C-N-C cyclohexyl linkage: 109.5°) and hydrogen-bonding networks (e.g., O-H···O interactions in carboxyl groups) .

Q. Q5. How can stability under varying pH and temperature conditions be systematically assessed?

Methodological Answer:

- Accelerated Stability Testing:

Q. Q6. How should researchers address contradictory literature data on physicochemical properties?

Methodological Answer:

- Experimental Replication: Repeat logP measurements using shake-flask methods (octanol/water partition) and compare with computational predictions (e.g., ChemAxon or ACD/Labs).

- Data Harmonization: Cross-reference with analogous compounds (e.g., 3-phenylpropanoic acid derivatives) to identify trends in solubility and reactivity .

Q. Q7. What in silico approaches predict the compound’s bioavailability and toxicity?

Methodological Answer:

Q. Q8. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.